2-Oxoindoline-7-carboxylic acid

Vue d'ensemble

Description

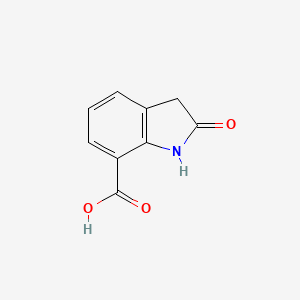

2-Oxoindoline-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H7NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxoindoline-7-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Another method involves the reduction of oxindoles to indoles, followed by selective deprotection and decarboxylation to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Oxoindoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into other indole derivatives.

Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxindole derivatives, while reduction can produce different indole compounds .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-Oxoindoline-7-carboxylic acid has garnered attention for its potential as a scaffold in the design of novel pharmaceuticals. Its derivatives have shown promising biological activities, particularly in anticancer research.

Anticancer Activity

Recent studies have demonstrated that compounds derived from this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- A study evaluated several derivatives and identified compound 4o as having superior cytotoxicity compared to established anticancer agents like PAC-1. The compound was found to induce apoptosis in human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers .

Mechanistic Insights

The mechanism of action for these compounds often involves the induction of cell cycle arrest and apoptosis. In particular, compounds based on the 2-oxoindoline scaffold can accumulate cells in the S phase and promote late-stage apoptosis, making them valuable candidates for further development as anticancer therapeutics .

Synthetic Applications

In addition to their biological relevance, derivatives of this compound are utilized in organic synthesis:

Synthesis of Bioactive Molecules

The compound serves as a versatile intermediate for synthesizing various bioactive molecules. For instance, its derivatives have been employed in the synthesis of substituted anilines and quinazolines through innovative synthetic routes . The ability to modify the 2-oxoindoline structure allows chemists to explore a wide array of chemical transformations.

Case Studies

Several case studies highlight the utility of this compound in research:

- Novel Anticancer Agents : A series of studies focused on synthesizing new derivatives of 2-oxoindoline that target specific cancer pathways. These studies provided insights into structure-activity relationships and identified key modifications that enhance efficacy .

- Green Chemistry Approaches : Research has also explored environmentally friendly synthesis methods for producing derivatives of this compound, demonstrating its adaptability to green chemistry principles .

Summary Table of Biological Activities

Mécanisme D'action

The mechanism of action of 2-oxoindoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, particularly caspase-3 . This leads to programmed cell death and inhibition of tumor growth .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-2-carboxylic acid: Another indole derivative with various biological activities.

Uniqueness: 2-Oxoindoline-7-carboxylic acid is unique due to its specific structure and the diverse range of reactions it can undergo. Its ability to serve as a precursor for various biologically active compounds makes it particularly valuable in medicinal chemistry .

Activité Biologique

2-Oxoindoline-7-carboxylic acid (2-OI-7-CA) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Overview of Biological Activity

2-OI-7-CA exhibits a range of biological activities, primarily focusing on its anticancer, anti-inflammatory, and antioxidant properties. Its ability to interact with various molecular targets makes it a compound of interest for drug development.

Target Proteins

The primary targets of 2-OI-7-CA include:

- Apoptotic Proteins : It interacts with proteins such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP, which are crucial in regulating apoptosis pathways.

- Caspase-3 : The compound promotes the activation of caspase-3, a key enzyme in the apoptotic cascade.

Mode of Action

2-OI-7-CA inhibits the activity of viral RNA-dependent RNA polymerase (RdRp), particularly in the context of Dengue virus (DENV) infections. This inhibition contributes to its antiviral properties.

Anticancer Activity

Research indicates that 2-OI-7-CA exhibits notable cytotoxicity against various human cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Colon cancer SW620 | 4.0 | Induces apoptosis via caspase activation |

| Prostate cancer PC-3 | 3.5 | Causes G2/M phase arrest and apoptosis |

| Lung cancer NCI-H23 | 5.0 | Induces late apoptosis and cell cycle accumulation |

Studies have shown that certain derivatives of 2-OI-7-CA exhibit cytotoxicity superior to established anticancer agents like PAC-1 .

Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives of 2-OI-7-CA possess anti-inflammatory properties. For example:

- Paw Edema Reduction : Compounds derived from 2-OI-7-CA showed a reduction in paw edema by up to 65% in carrageenan-induced inflammation models .

Antioxidant Activity

The compound has also been noted for its antioxidant effects, which may protect cells from oxidative stress. This activity is crucial for mitigating damage associated with various diseases.

Case Studies

- Cancer Treatment : A study evaluated the effects of 2-OI-7-CA on colon cancer cells, revealing significant cytotoxicity and apoptosis induction through caspase activation. The findings suggest its potential as a lead compound for developing new anticancer therapies .

- Inflammation Models : In animal models of inflammation, derivatives of 2-OI-7-CA demonstrated significant reductions in inflammatory markers and paw swelling, indicating their therapeutic promise in treating inflammatory diseases .

Propriétés

IUPAC Name |

2-oxo-1,3-dihydroindole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-4-5-2-1-3-6(9(12)13)8(5)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDOVZSOSPBZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600424 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-43-1 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.